molecular formula C15H18O4 B1254882 Jacquilenin

Jacquilenin

Cat. No.: B1254882
M. Wt: 262.3 g/mol
InChI Key: SNIFBMIPCYBVSS-LMVZTGKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jacquilenin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of 8-deoxylactucin. This compound is found in chicory (Cichorium intybus) and is known for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacquilenin is synthesized through the hydrogenation of 8-deoxylactucin. The reaction typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Jacquilenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Jacquilenin involves its interaction with various molecular targets and pathways. As a sesquiterpene lactone, it is believed to exert its effects through the modulation of signaling pathways related to inflammation and cell proliferation. The compound may inhibit the activity of certain enzymes and transcription factors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1

InChI Key

SNIFBMIPCYBVSS-LMVZTGKYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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